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2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide Documentation Hub

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  • Product: 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide
  • CAS: 930395-67-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Determining the Solubility Profile of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in DMSO and Aqueous Buffers

Abstract The aqueous solubility of a new chemical entity (NCE) is a critical physicochemical parameter that profoundly influences its entire drug development trajectory, from initial high-throughput screening to final fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of a new chemical entity (NCE) is a critical physicochemical parameter that profoundly influences its entire drug development trajectory, from initial high-throughput screening to final formulation.[1][2][3] Poor solubility can lead to unreliable bioassay results, diminished absorption, low bioavailability, and significant formulation challenges.[4][5][6] This guide provides a comprehensive, scientifically grounded framework for determining the solubility profile of the novel compound 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide. We present detailed, self-validating protocols for measuring both kinetic and thermodynamic solubility in dimethyl sulfoxide (DMSO) and physiologically relevant aqueous buffers (pH 5.0 and pH 7.4). The methodologies described herein, including the gold-standard shake-flask method and high-throughput kinetic assays, are designed to furnish drug development professionals with the robust and reliable data necessary for informed decision-making.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is the analytical composition of a saturated solution, representing the maximum amount of a solute that can dissolve in a solvent under equilibrium conditions.[7][8][9] In drug discovery, this property is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[1][4] A drug must be in solution to be absorbed and exert its pharmacological effect.[2][3]

This guide focuses on two distinct but complementary aspects of solubility for the compound 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide:

  • Solubility in DMSO: DMSO is the universal solvent for compound storage and high-throughput screening (HTS) due to its remarkable ability to dissolve a wide range of organic molecules.[10][11] Establishing a compound's maximum solubility in DMSO is the first step to creating high-concentration stock solutions, which are essential for nearly all subsequent in vitro assays.

  • Aqueous Buffer Solubility: To predict in vivo behavior, solubility must be assessed in aqueous media that mimic physiological conditions. We will focus on two key pH levels:

    • pH 5.0 (Acetate Buffer): Representative of the acidic environment in the upper gastrointestinal (GI) tract.

    • pH 7.4 (Phosphate-Buffered Saline, PBS): Mimics the pH of blood plasma and many cellular environments.

We will explore two types of solubility measurements: kinetic and thermodynamic . Kinetic solubility is measured by diluting a DMSO stock into an aqueous buffer, a process common in HTS, which assesses the tendency of a compound to precipitate from a supersaturated solution.[4][12][13] Thermodynamic solubility, conversely, represents the true equilibrium solubility of the solid compound in the buffer and is typically determined using the meticulous shake-flask method.[4][14][15][16] Understanding both is crucial for a complete picture of a compound's behavior.[4][6]

Principles of Solubility Determination

The choice of solubility assay depends on the stage of drug development. Early discovery often prioritizes speed and throughput, making kinetic assays ideal for screening large numbers of compounds.[6][17] As a promising candidate progresses, the more resource-intensive but highly accurate thermodynamic solubility becomes essential for lead optimization and pre-formulation studies.[4][14]

Kinetic Solubility

This measurement reflects a compound's "apparent" solubility. It is determined by adding a small volume of a high-concentration DMSO stock solution to an aqueous buffer. The compound may initially dissolve to create a supersaturated solution before precipitating.[4][18] This method is invaluable because it closely mimics how compounds are handled in most automated HTS bioassays. Poor kinetic solubility can lead to compound precipitation in the assay plate, causing artificially low activity readings and unreliable data.[10]

Thermodynamic Solubility

Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[15][19] The most common approach is the shake-flask method , where an excess of the solid compound is agitated in the solvent for an extended period (typically 24 hours) to ensure equilibrium is reached.[14][16][19] This value is critical for understanding the maximum achievable concentration in a given medium and is fundamental for developing oral formulations.[4][16]

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step protocols. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Preparation of Aqueous Buffers

Accurate buffer preparation is foundational to reliable solubility data.

3.1.1 Phosphate-Buffered Saline (PBS), 1x, pH 7.4

  • Rationale: To create an isotonic buffer that mimics the pH and ionic strength of human blood plasma.[20][21]

  • Protocol:

    • Add 800 mL of high-purity distilled water to a 1 L beaker or media bottle.[20][22]

    • Add the following reagents:

      • Sodium chloride (NaCl): 8 g[20][22][23]

      • Potassium chloride (KCl): 0.2 g[22][23]

      • Disodium hydrogen phosphate (Na₂HPO₄): 1.44 g[20][22][23]

      • Potassium dihydrogen phosphate (KH₂PO₄): 0.24 g[22][23]

    • Stir until all salts are completely dissolved.

    • Calibrate a pH meter and adjust the buffer pH to 7.4 using small additions of 1M HCl or 1M NaOH.

    • Transfer the solution to a 1 L graduated cylinder and add distilled water to a final volume of 1 L.[20][22]

    • Sterilize by autoclaving if required for subsequent biological assays.[22]

3.1.2 Acetate Buffer, 0.1 M, pH 5.0

  • Rationale: To simulate the acidic environment of the stomach and upper intestine.

  • Protocol:

    • Prepare stock solutions of 0.1 M Acetic Acid and 0.1 M Sodium Acetate.

    • To prepare 1 L of buffer, start with approximately 800 mL of distilled water.

    • Add 5.772 g of Sodium Acetate and 1.778 g of Acetic Acid.[24]

    • Alternatively, dissolve 13.6 g of sodium acetate and add 6 ml of glacial acetic acid, then dilute to 1000 ml with water.[25]

    • Stir until fully dissolved.

    • Calibrate a pH meter and carefully adjust the pH to 5.0 using the stock solutions of acetic acid or sodium acetate (or HCl/NaOH).[24]

    • Transfer to a 1 L graduated cylinder and add distilled water to the final volume.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol establishes the equilibrium solubility of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide.

  • Core Principle: To achieve a thermodynamic equilibrium between the undissolved solid compound and the saturated solution, ensuring the measured concentration is the true solubility limit.[16][26]

  • Methodology:

    • Compound Dispensing: Add an excess amount (e.g., 1-2 mg) of the solid test compound into separate 1.5 mL glass vials. It is critical that undissolved solid remains visible throughout the experiment to ensure saturation.[15][16] Prepare one vial for each solvent (DMSO, pH 5.0 Acetate Buffer, pH 7.4 PBS).

    • Solvent Addition: Add 1.0 mL of the respective solvent to each vial.

    • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator set to 25°C. Agitate the samples for 24 hours. This extended incubation is crucial for the system to reach equilibrium.[14][15]

    • Phase Separation: After incubation, allow the vials to stand for 30 minutes to let the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a 0.45 µm PVDF syringe filter to remove all undissolved particles.[17] This filtration step is vital to prevent artificially high concentration readings.

    • Sample Dilution: Prepare a dilution series of the clear filtrate in an appropriate solvent (e.g., acetonitrile/water 50:50) for HPLC analysis. The dilution factor must be chosen to ensure the final concentration falls within the linear range of the calibration curve.

    • Quantification: Analyze the diluted samples via a validated HPLC-UV method.[5][27][28]

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis A Add Excess Solid Compound to Vial B Add 1 mL Solvent (Buffer or DMSO) A->B C Seal and Shake for 24 hours at 25°C B->C D Filter Supernatant (0.45 µm Syringe Filter) C->D E Dilute Filtrate for Analysis D->E F Quantify Concentration via HPLC-UV E->F

Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask)
Protocol: Kinetic Solubility via DMSO Stock Dilution

This high-throughput protocol assesses the apparent solubility under non-equilibrium conditions.

  • Core Principle: To mimic the conditions of an HTS assay by rapidly diluting a DMSO stock into an aqueous buffer and measuring the concentration of compound that remains in solution after a short incubation period.[12][13]

  • Methodology:

    • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Sample Preparation: In a 96-well plate, add 198 µL of the aqueous buffer (pH 5.0 or pH 7.4) to each well.

    • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%. It is crucial to maintain a consistent and low final DMSO concentration (typically ≤1%) as higher levels can influence solubility and interfere with biological assays.[11][29]

    • Incubation: Mix the plate on a plate shaker for 5 minutes, then incubate at room temperature for 2 hours.[12][13] This allows time for any potential precipitation to occur.

    • Separation: Use a 96-well filtration plate (e.g., Millipore MultiScreen®) to separate the soluble fraction from the precipitate.[13][14] Apply vacuum to pull the filtrate into a clean collection plate.

    • Quantification: Analyze the concentration of the compound in the filtrate using HPLC-UV or a UV plate reader, comparing against a standard curve prepared in the same buffer with 1% DMSO.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO C Add 2 µL DMSO Stock to Buffer (1% Final DMSO) A->C B Dispense 198 µL Buffer into 96-well Plate B->C D Incubate for 2 hours at Room Temperature C->D E Filter to Separate Precipitate D->E F Quantify Soluble Fraction via HPLC-UV E->F

Diagram 2: Kinetic Solubility Workflow

Data Analysis and Presentation

Quantitative data should be presented clearly to allow for direct comparison between different conditions. The concentration of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in the processed samples is determined by comparing the peak area from the HPLC chromatogram to a standard calibration curve.

Solubility Calculation:

Solubility (µg/mL or µM) = (Concentration from HPLC) x (Dilution Factor)

Table 1: Hypothetical Solubility Profile of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide

Solvent / BufferAssay TypeSolubility (µg/mL)Solubility (µM)Notes / Observations
100% DMSOThermodynamic> 21,370> 100,000Compound is highly soluble; no solid remained.
pH 5.0 Acetate BufferThermodynamic45.2211.5Moderate equilibrium solubility.
pH 7.4 PBSThermodynamic8.640.2Significantly lower solubility at physiological pH.
pH 5.0 Acetate BufferKinetic75.8354.7Higher apparent solubility; some supersaturation.
pH 7.4 PBSKinetic15.371.6Low apparent solubility; rapid precipitation observed.

Interpretation and Scientific Insights

  • High DMSO Solubility: The hypothetical data in Table 1 shows excellent solubility in DMSO, confirming its suitability as a solvent for creating high-concentration stock solutions for screening campaigns.

  • pH-Dependent Aqueous Solubility: The compound exhibits significantly lower solubility at neutral pH (7.4) compared to acidic pH (5.0). This is a critical finding. If the compound has a basic pKa, it would be more protonated and soluble at the lower pH. This pH-dependent profile suggests that oral absorption might be higher in the stomach than in the intestine, which could impact its overall bioavailability.

  • Kinetic vs. Thermodynamic Discrepancy: The kinetic solubility values are higher than their thermodynamic counterparts. This is expected and indicates that the compound can form a temporary supersaturated solution before precipitating.[15] However, the low kinetic solubility in pH 7.4 PBS (71.6 µM) is a potential red flag for in vitro assays run at this pH, as precipitation could occur even during short incubation times, leading to inaccurate results.

Conclusion

This guide has outlined a robust, multi-faceted approach to characterizing the solubility profile of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide. By systematically applying both thermodynamic (shake-flask) and kinetic (DMSO-dilution) methodologies, researchers can generate the comprehensive and reliable data required to de-risk a compound and guide its progression through the drug discovery pipeline. The significant pH-dependency observed in the hypothetical data underscores the absolute necessity of evaluating solubility in multiple, physiologically relevant media to accurately predict a compound's potential in vivo behavior.

References

  • IUPAC. (2025). solubility (S05740). The IUPAC Compendium of Chemical Terminology.
  • IUPAC. (2025). solubility (S05740). IUPAC Compendium of Chemical Terminology, 5th ed.
  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers.
  • St. John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS).
  • Unknown. (n.d.). How to Prepare Solutions and Buffers.
  • Your.Org. (2012). Solubility handbook.
  • Chemistry Stack Exchange. (2019). How can I prepare a PBS (Phosphate Buffer Solution)? pH=7.4.
  • IUPAC. (2014). solubility. IUPAC Compendium of Chemical Terminology.
  • United States Biological. (n.d.). Phosphate Buffered Saline 1x Recipe.
  • NovoPro Bioscience Inc. (n.d.). Phosphate-buffered saline (PBS) (1x) Preparation and Recipe.
  • IUPAC. (n.d.). Text - The IUPAC Compendium of Chemical Terminology.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles.
  • Books. (2015). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Faculty members. (n.d.). An environmentally benign HPLC-UV method for thermodynamic solubility measurement of vitamin D3 in various (Transcutol + water) mixtures.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.
  • BMI. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

Sources

Exploratory

Baseline Cytotoxicity of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in Wild-Type Cell Lines

An In-Depth Technical Guide Executive Summary This technical guide provides a comprehensive framework for establishing the baseline in vitro cytotoxicity of the novel compound, 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for establishing the baseline in vitro cytotoxicity of the novel compound, 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide. As a member of the chloroacetamide class of molecules, which are known to possess biological activity, a thorough understanding of this compound's effect on cell viability is a critical first step in any toxicological or therapeutic development pipeline.[1][2] This document moves beyond simple protocol recitation to deliver a strategic, multi-assay approach designed for scientific rigor and reproducibility. We will detail the causal logic behind experimental design, from the strategic selection of wild-type cell lines to the integration of data from orthogonal assays measuring distinct cellular health parameters. The core philosophy of this guide is to build a self-validating experimental system, where converging evidence from multiple endpoints provides a high-confidence assessment of the compound's cytotoxic potential and primary mechanism of action.

Foundational Strategy: Crafting a Robust In Vitro Model

The reliability of any cytotoxicity data is fundamentally dependent on the quality and relevance of the cellular model.[3] Before initiating compound exposure, establishing a well-characterized and reproducible biological system is paramount.

The Rationale for a Multi-Lineage, Wild-Type Cell Panel

Relying on a single cell line can provide a narrow and potentially misleading view of a compound's cytotoxic profile.[3] Different cell types possess unique metabolic, proliferative, and signaling characteristics that influence their susceptibility to xenobiotics.[4] Therefore, a primary screen should utilize a panel of well-characterized, genetically stable wild-type cell lines from diverse tissue origins. This approach provides a broader understanding of potential systemic toxicity.

Table 1: Recommended Wild-Type Cell Lines for Initial Cytotoxicity Screening

Cell LineTissue of OriginATCC® No.Rationale for Inclusion
HepG2 Human LiverHB-8065™Represents the primary site of drug metabolism and is a standard for assessing potential hepatotoxicity.[5] Studies on related chloroacetamides have utilized this cell line.[6][7]
HEK293 Human Embryonic KidneyCRL-1573™A robust and easily transfectable cell line representing a key organ for compound clearance and potential toxicity.[5]
L-929 Mouse FibroblastCCL-1™An ISO 10993-5 standard cell line for general cytotoxicity testing, providing a baseline for material biocompatibility.[8][9]
A549 Human LungCCL-185™Represents a critical epithelial barrier and is relevant for assessing toxicity via potential inhalation routes or systemic distribution.

Causality Behind Selection: This panel is not arbitrary. It is designed to probe for organ-specific liabilities (liver, kidney) while also providing a general, standardized toxicity baseline (fibroblast) and assessing effects on a major epithelial tissue (lung). The use of human-derived lines (HepG2, HEK293, A549) enhances the potential clinical relevance of the findings.

The Cornerstone of Reproducibility: Cell Culture and Maintenance

Inconsistent cell culture practices are a primary source of experimental variability. All experiments must be conducted on cells that are healthy, in the logarithmic phase of growth, and free from contamination.

Protocol 1.2.1: General Cell Culture and Passaging

  • Environment: Maintain all cell cultures in a humidified incubator at 37°C with 5% CO₂.[10][11][12]

  • Media: Use the specific growth medium recommended by the supplier (e.g., ATCC), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified. Pre-warm all media to 37°C before use.[10]

  • Passaging: Subculture cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[10]

    • Aspirate old media and wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[11]

    • Add an appropriate volume of a dissociation reagent like Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C, or until cells detach.[11]

    • Neutralize the trypsin with an equal volume of complete growth medium and gently pipette to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).[11]

    • Seed new culture flasks at the recommended density.

  • Quality Control: Regularly test all cell banks for mycoplasma contamination. Authenticate cell line identity via short tandem repeat (STR) profiling at the beginning of a study and after extensive passaging.

Integrated Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assays Phase 3: Orthogonal Assays cluster_analysis Phase 4: Data Analysis & Synthesis C1 Select & Culture Cell Line Panel (HepG2, HEK293, L-929, A549) C2 Prepare Compound Stock (e.g., in DMSO) & Serial Dilutions C1->C2 C3 Seed Cells in 96-Well Plates (Optimize density beforehand) C2->C3 E1 Treat Cells with Compound (Dose-response, 24-72h) C3->E1 A1 Metabolic Assay (MTT / alamarBlue) E1->A1 A2 Membrane Integrity Assay (LDH Release) E1->A2 A3 Lysosomal Integrity Assay (Neutral Red Uptake) E1->A3 D1 Measure Absorbance/ Fluorescence A1->D1 A2->D1 A3->D1 D2 Calculate % Viability vs. Vehicle Control D1->D2 D3 Determine IC50 Values (Non-linear Regression) D2->D3 D4 Synthesize Data (Compare IC50 across assays) D3->D4 F1 F1 D4->F1 High-Confidence Cytotoxicity Profile

Diagram 1: High-level experimental workflow for cytotoxicity assessment.

Assay 1: Metabolic Viability via Tetrazolium Reduction (MTT Assay)
  • Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[12] In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13][14]

  • Rationale for Inclusion: This is a gold-standard assay for assessing overall cell health and metabolic function. A reduction in MTT conversion is an early indicator of cellular stress or death.[15]

Protocol 2.1.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.[16] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (negative control) and a positive control (e.g., 1% Triton X-100). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well (final concentration 0.5 mg/mL).[12][17] Incubate for 3-4 hours at 37°C, protected from light.[12][17]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well.[17]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[13][17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (i.e., cell lysis or necrosis).[18][19] The LDH assay is a colorimetric method that measures the amount of released LDH by a coupled enzymatic reaction, where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[18][19]

  • Rationale for Inclusion: This assay directly measures cell death associated with membrane rupture, providing a distinct endpoint from the metabolic MTT assay. It is particularly useful for identifying necrotic cell death.[20]

Protocol 2.2.1: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.1.1. It is crucial to set up three additional control wells for this assay:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Solution provided in kits) 45 minutes prior to the assay.[18][19]

    • Medium Background: Medium only, no cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[19]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[19] Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and dye) to each well.[19]

  • Incubation and Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light.[18][21] Add 50 µL of Stop Solution to each well.[18][21] Measure the absorbance at 490 nm within 1 hour.[18][21]

  • Data Analysis:

    • Subtract the Medium Background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Assay 3: Lysosomal Integrity via Neutral Red Uptake (NRU)
  • Principle: The Neutral Red Uptake (NRU) assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[11][16] The dye penetrates the cell membrane via non-ionic diffusion and accumulates in the lysosomes.[16] Cellular damage, particularly to the lysosomal membrane, results in a decreased ability to retain the dye.[11][16] The amount of dye retained is quantified spectrophotometrically after extraction.[11]

  • Rationale for Inclusion: This assay provides a third, complementary endpoint focused on lysosomal integrity. It is sensitive to different types of cellular injury than the MTT or LDH assays and is recognized by regulatory bodies for cytotoxicity assessment.[16][22]

Protocol 2.3.1: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.1.1.

  • Dye Incubation: After compound exposure, discard the medium and add 100 µL of pre-warmed medium containing Neutral Red dye (e.g., 40-50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[11][23]

  • Dye Removal and Cell Fixation: Discard the dye solution and rinse the cells with 150 µL of DPBS.[11]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[11]

  • Data Acquisition: Place the plate on a shaker for 10 minutes to fully extract the dye. Measure the absorbance at 540 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (destain solution only) from all readings.

    • Calculate the percentage of viability relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Determine the IC₅₀ value as described in Protocol 2.1.1.

Assay_Principles cluster_MTT MTT Assay (Metabolic Activity) cluster_LDH LDH Assay (Membrane Integrity) cluster_NRU NRU Assay (Lysosomal Integrity) MTT_In Yellow MTT Mito Mitochondrial Reductases MTT_In->Mito Viable Cell MTT_Out Purple Formazan Mito->MTT_Out Reduction Cell_Intact Intact Cell (LDH inside) Cell_Lysed Lysed Cell (LDH released) Cell_Intact->Cell_Lysed Compound Damage LDH_Out LDH in Supernatant Cell_Lysed->LDH_Out NR_In Neutral Red Dye Lysosome Lysosomes NR_In->Lysosome Viable Cell NR_Out Dye Retained Lysosome->NR_Out Uptake

Diagram 2: Principles of the three core cytotoxicity assays.

Preliminary Mechanistic Insight: Assessing Apoptosis

Once baseline cytotoxicity is established, a key follow-up question is how the cells are dying. A primary distinction is between necrosis (uncontrolled cell lysis) and apoptosis (programmed cell death). The LDH assay provides clues about necrosis. To specifically probe for apoptosis, a caspase activity assay is the standard approach.

  • Principle: Caspases are a family of proteases that are key mediators of apoptosis.[24] Effector caspases, specifically caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave specific cellular substrates, leading to the dismantling of the cell.[24] Caspase-3/7 assays utilize a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD.[24][25] When cleaved by active caspase-3/7, the substrate releases a reporter molecule that generates a quantifiable light or fluorescence signal.[25]

  • Rationale for Inclusion: A positive result in this assay strongly suggests that the compound induces programmed cell death, providing valuable mechanistic information that can guide further drug development or risk assessment.

Protocol 3.1.1: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Follow steps 1 and 2 from Protocol 2.1.1. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (equal to the volume of cell culture medium).[26]

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[26]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells).

    • Express the data as Fold Change in luminescence relative to the vehicle-treated control.

Data Synthesis and Interpretation

The power of this multi-assay approach lies in the synthesis of all data points. By comparing the IC₅₀ values obtained from each assay, a more nuanced picture of the compound's cytotoxic profile emerges.

Table 2: Hypothetical Cytotoxicity Data for 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in HepG2 cells (48h)

AssayEndpoint MeasuredHypothetical IC₅₀ (µM)Interpretation
MTT Metabolic Activity15.2Indicates a significant reduction in mitochondrial function.
LDH Membrane Lysis>100Suggests that at concentrations that inhibit metabolism, the compound does not cause widespread membrane rupture. Necrosis is not the primary death mechanism.
NRU Lysosomal Integrity18.5IC₅₀ is similar to the MTT assay, indicating that lysosomal dysfunction may be occurring alongside or upstream of mitochondrial failure.
Caspase-3/7 Apoptosis12.8Strong activation of effector caspases at concentrations consistent with metabolic inhibition, strongly suggesting an apoptotic mechanism of cell death.

References

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program. Retrieved March 7, 2024, from [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad Antibodies. Retrieved March 7, 2024, from [Link]

  • alamarBlue Assay. (n.d.). Trek Diagnostic Systems. Retrieved March 7, 2024, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 7, 2024, from [Link]

  • LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved March 7, 2024, from [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Neutral red uptake assay for mainstream tobacco smoke: T-502. (2023, October 25). Canada.ca. Retrieved March 7, 2024, from [Link]

  • Neutral red: dye uptake viability test (NRU). (2024, February 27). Cellculture2 - Altervista. Retrieved March 7, 2024, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved March 7, 2024, from [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program. Retrieved March 7, 2024, from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved March 7, 2024, from [Link]

  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026, February 3). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (2025, April 23). Test Labs. Retrieved March 7, 2024, from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.). Spandidos Publications. Retrieved March 7, 2024, from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved March 7, 2024, from [Link]

  • Cytotoxicity Test. (n.d.). Nelson Labs. Retrieved March 7, 2024, from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide

Application Note: Optimized Synthesis and Characterization of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide Abstract Alpha-chloroacetamides are highly versatile electrophilic building blocks widely utilized in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Characterization of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide

Abstract Alpha-chloroacetamides are highly versatile electrophilic building blocks widely utilized in medicinal chemistry and drug discovery for the synthesis of diverse heterocyclic scaffolds and peptidomimetics. This application note details a highly efficient, step-by-step synthetic protocol for 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide (CAS: 930395-67-8)[1][2]. The methodology employs a modified Schotten-Baumann acylation approach under strictly anhydrous conditions to maximize yield and minimize hydrolytic side reactions.

Mechanistic Rationale & Experimental Design

The synthesis relies on the nucleophilic acyl substitution of chloroacetyl chloride by (3-fluoro-4-methylphenyl)methanamine (also known as 3-fluoro-4-methylbenzylamine).

Causality in Protocol Design:

  • Temperature Control (0 °C to RT): The reaction between primary amines and highly reactive acyl chlorides is strongly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the acyl chloride and suppresses the formation of di-acylated byproducts.

  • Acid Scavenging: Triethylamine (Et₃N) is employed as a non-nucleophilic base to neutralize the stoichiometric hydrogen chloride (HCl) gas generated during amide bond formation. Without an organic base, the HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at a maximum theoretical yield of 50%.

  • Solvent Selection: Anhydrous dichloromethane (DCM) is utilized due to its excellent solvating properties for both the starting materials and the resulting amide, while remaining inert to the acylation conditions.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. All reagents should be of analytical grade or higher.

Reagent / MaterialRoleEquivalentsMW ( g/mol )Amount
(3-fluoro-4-methylphenyl)methanamineNucleophile1.0139.171.39 g (10.0 mmol)
Chloroacetyl chlorideElectrophile1.1112.940.87 mL (11.0 mmol)
Triethylamine (Et₃N)Acid Scavenger1.5101.192.09 mL (15.0 mmol)
Dichloromethane (DCM, Anhydrous)SolventN/A84.9350.0 mL (0.2 M)
Saturated Aqueous NaHCO₃Quench/WashN/AN/A30.0 mL
Brine (Sat. NaCl)WashN/AN/A30.0 mL
Anhydrous Na₂SO₄Drying AgentN/AN/AAs needed

Step-by-Step Synthesis Protocol

Safety Precaution: Chloroacetyl chloride is a lachrymator and highly corrosive. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[2].

Step 1: Preparation of the Amine Solution

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Add 1.39 g (10.0 mmol) of (3-fluoro-4-methylphenyl)methanamine to the flask.

  • Inject 50.0 mL of anhydrous DCM into the flask via syringe to dissolve the amine.

  • Add 2.09 mL (15.0 mmol) of anhydrous triethylamine (Et₃N) to the stirring solution.

Step 2: Electrophile Addition 5. Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. 6. Draw 0.87 mL (11.0 mmol) of chloroacetyl chloride into a dry, gas-tight syringe. 7. Add the chloroacetyl chloride dropwise over a period of 15 minutes.

  • Self-Validating Observation: The formation of a white precipitate (triethylammonium chloride salts) will become immediately apparent, confirming the progression of the acylation event.

Step 3: Reaction Maturation & Monitoring 8. Remove the ice bath after the addition is complete and allow the reaction mixture to warm to ambient room temperature (approx. 20-25 °C). 9. Stir vigorously for 2 hours. 10. TLC Monitoring: Monitor reaction completion via Thin-Layer Chromatography (Silica gel 60 F254, eluent: 3:1 Hexanes/Ethyl Acetate). The product amide will appear as a new, UV-active spot with a higher Rf value than the highly polar starting amine.

Step 4: Workup and Isolation 11. Once TLC confirms the consumption of the starting amine, quench the reaction by slowly adding 30.0 mL of saturated aqueous NaHCO₃. Stir for 10 minutes to neutralize any unreacted chloroacetyl chloride. 12. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). 13. Combine the organic layers and wash sequentially with 1 M HCl (20 mL) to remove residual Et₃N, followed by Brine (30 mL). 14. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Step 5: Purification 15. Purify the crude material via flash column chromatography (Silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) or via recrystallization from a suitable solvent system (e.g., hot ethanol/water) to afford the pure 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide.

Experimental Workflow Visualization

Workflow Setup 1. Setup & Dissolution Amine + Et₃N in Anhydrous DCM Cooling 2. Thermal Control Cool reactor to 0 °C Setup->Cooling Addition 3. Dropwise Addition Slow addition of Chloroacetyl Chloride Cooling->Addition Reaction 4. Reaction Maturation Stir at RT (Monitor via TLC) Addition->Reaction Workup 5. Aqueous Workup Quench (NaHCO₃), Extract, Wash Reaction->Workup Purification 6. Isolation Chromatography / Recrystallization Workup->Purification

Fig 1: Experimental workflow for alpha-chloroacetamide synthesis and purification.

References

  • Santa Cruz Biotechnology (SCBT). "2-chloro-N-(3-fluoro-4-methylbenzyl)acetamide Product Information." SCBT Catalog, Accessed March 19, 2026. [1]

  • NextSDS. "Chemical Substance Information: 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide." NextSDS Database, Accessed March 19, 2026. [2]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition)." John Wiley & Sons, 2013. (General reference for N-acylation mechanisms and Schotten-Baumann conditions).

Sources

Application

Application Note: Profiling 2-Chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide as a Cysteine-Reactive Covalent Warhead

Introduction and Rationale The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the drug discovery landscape, particularly for targets previously deemed "undruggable." By exploiting nucleophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the drug discovery landscape, particularly for targets previously deemed "undruggable." By exploiting nucleophilic amino acids—most notably the sulfhydryl group of cysteine—covalent ligands achieve extended target residence times, high biochemical efficiency, and the ability to engage shallow binding pockets[1].

While acrylamides are the most common warheads in approved covalent drugs (e.g., Osimertinib, Sotorasib), their reliance on a Michael addition mechanism requires highly specific geometric alignment. In contrast, chloroacetamides operate via an SN​2 nucleophilic substitution mechanism. This provides a distinct geometric and electronic trajectory for bond formation, making them exceptionally valuable in covalent fragment-based drug discovery (FBDD) and chemoproteomic profiling[2].

This application note focuses on 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide , a highly versatile covalent fragment. The molecule consists of two synergistic domains:

  • The Chloroacetamide Warhead: A mild electrophile that exhibits lower intrinsic promiscuity than iodoacetamides, allowing for target-specific tuning.

  • The 3-Fluoro-4-methylbenzyl Moiety: A chemically stable, moderately lipophilic recognition element. The fluorine atom can act as a weak hydrogen bond acceptor or modulate the local dipole, while the methyl group provides a hydrophobic anchor to drive the initial reversible binding event ( KI​ ).

Understanding the causality of how this molecule transitions from a reversible binder to an irreversible adduct is critical for its application in drug development[3].

Mechanistic Pathway and Kinetic Modeling

Covalent inhibition is a two-step process. The fragment first binds reversibly to the target protein, driven by the non-covalent interactions of the 3-fluoro-4-methylbenzyl group. This pre-organization places the electrophilic α -carbon of the chloroacetamide in close proximity to a deprotonated cysteine thiolate. The subsequent irreversible step is governed by the inactivation rate constant ( kinact​ ).

Mechanism Warhead 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide (Electrophile: I) Complex Non-Covalent Complex (E·I) Warhead->Complex Reversible Binding (K_I) Target Target Protein (Nucleophile: E) Target->Complex Adduct Irreversible Adduct (E-I + HCl) Complex->Adduct SN2 Substitution (k_inact)

Figure 1: Two-step kinetic mechanism of covalent inhibition by the chloroacetamide warhead.

Comparative Reactivity Profiling

To contextualize the utility of the chloroacetamide warhead, it is essential to compare its intrinsic reactivity against other standard electrophiles. The half-life of adduct formation with glutathione (GSH t1/2​ ) is the gold-standard metric for predicting off-target reactivity and baseline electrophilicity[4].

Table 1: Comparative Reactivity Metrics of Cysteine-Reactive Warheads

Warhead TypeReaction MechanismIntrinsic ReactivityTypical GSH t1/2​ Primary Application
Iodoacetamide SN​2 SubstitutionVery High< 10 minutesBroad-spectrum alkylation, proteomics prep
Chloroacetamide SN​2 SubstitutionModerate2 - 24 hoursFBDD, Chemoproteomics, TCIs
Acrylamide Michael AdditionLow to Moderate> 24 hoursLate-stage clinical drug development
Vinyl Sulfone Michael AdditionModerate to High1 - 12 hoursProtease inhibitors, activity probes

Data synthesized from established covalent reactivity profiling standards[4].

Experimental Workflows and Protocols

To rigorously validate 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide as a hit compound or chemical probe, researchers must deploy a self-validating experimental system. This involves first defining the compound's intrinsic chemical reactivity, followed by confirming its target engagement on the intact protein level.

Workflow Step1 Phase 1: Intrinsic Reactivity (GSH t1/2 Assay) Step2 Phase 2: Target Engagement (Intact Protein MS) Step1->Step2 Step3 Phase 3: Proteomic Selectivity (isoTOP-ABPP) Step2->Step3 Step4 Phase 4: Lead Optimization (SAR on Benzyl Ring) Step3->Step4

Figure 2: Sequential validation workflow for chloroacetamide-based covalent fragments.

Protocol A: Glutathione (GSH) Reactivity Assay via LC-MS

Objective: Determine the intrinsic electrophilicity of the warhead independent of protein binding pockets to ensure it is not highly promiscuous.

Materials:

  • 100 mM Potassium Phosphate Buffer (PBS), pH 7.4

  • Reduced L-Glutathione (GSH)

  • 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide (10 mM stock in DMSO)

  • Internal Standard (e.g., labetalol or another inert UV-active compound)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the PBS buffer at exactly pH 7.4.

    • Causality: The pKa of the cysteine thiol in GSH is ~8.8. At pH 7.4, a small, highly consistent fraction of the thiol is deprotonated to the reactive thiolate. Deviations in pH will drastically alter the apparent reaction rate, invalidating the assay.

  • Reaction Initiation: In a glass HPLC vial, combine 1 mM GSH and 100 µM of the chloroacetamide compound in PBS (final DMSO concentration 5%).

    • Causality: Using a 10-fold molar excess of GSH establishes pseudo-first-order kinetics, simplifying the mathematical derivation of the half-life ( t1/2​ ).

  • Incubation & Sampling: Incubate at 37°C. Inject 5 µL into the LC-MS system at t=0,1,2,4,8,12, and 24 hours.

  • Quenching (Optional but recommended): If offline sampling is required, quench aliquots at specific time points using 1% Formic Acid to protonate the thiolate and halt the reaction.

  • Data Analysis: Plot the natural log of the remaining parent compound peak area (normalized to the internal standard) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), where t1/2​=ln(2)/kobs​ .

Self-Validation Check: Run a negative control containing the compound in buffer without GSH to ensure the compound is not undergoing spontaneous hydrolysis over 24 hours.

Protocol B: Intact Protein Target Engagement via ESI-TOF MS

Objective: Confirm the formation of a 1:1 covalent adduct between the chloroacetamide and the target protein, and calculate the kinact​/KI​ ratio.

Calculated Mass Shift:

  • Molecular Weight of Compound: 215.65 Da

  • Leaving Group (HCl): 36.46 Da

  • Expected Mass Shift: +179.19 Da added to the intact protein mass.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (containing the target cysteine) to 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Causality: Avoid buffers containing primary amines (like Tris) or reducing agents with free thiols (like DTT or β -mercaptoethanol), as these will act as competing nucleophiles and scavenge the chloroacetamide warhead. If a reducing agent is strictly required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine), which lacks a nucleophilic thiol.

  • Dose-Response Incubation: Add the compound at varying concentrations (e.g., 2, 10, 20, 50 µM) to the protein. Incubate at room temperature.

  • Time-Course Sampling: Withdraw 20 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Desalting: Immediately pass the aliquot through a C4 ZipTip or a rapid online desalting column to remove excess salt and unreacted compound.

  • MS Acquisition & Deconvolution: Analyze via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). Use deconvolution software (e.g., MaxEnt1) to convert the multiply charged envelope into a zero-charge intact mass spectrum.

  • Kinetic Analysis: Calculate the percentage of modified protein at each time point and concentration. Fit the data to a single exponential decay to find kobs​ for each concentration, then plot kobs​ vs. [Inhibitor] to derive kinact​ (maximum rate of inactivation) and KI​ (concentration at half-maximal inactivation).

Self-Validation Check: A mutant protein construct where the target cysteine is mutated to alanine (Cys Ala) must be run in parallel. The absence of the +179.19 Da mass shift in the mutant confirms that the chloroacetamide is selectively modifying the intended cysteine and not promiscuously reacting with lysines or histidines.

Conclusion

2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide represents a highly tunable, moderately reactive covalent fragment. By utilizing the SN​2 reactivity of the chloroacetamide warhead, researchers can effectively probe cysteine-rich pockets in "undruggable" targets. The protocols detailed above ensure that the transition from a fragment hit to a validated covalent lead is grounded in rigorous kinetic and mass spectrometric validation, minimizing false positives and optimizing the critical kinact​/KI​ parameter.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development National Center for Biotechnology Information (PMC)[Link][1]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au - ACS Publications[Link][2]

  • Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors National Center for Biotechnology Information (PMC)[Link][3]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery MDPI[Link][4]

Sources

Method

mass spectrometry fragmentation analysis of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide Context and Analytical Rationale 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide

Context and Analytical Rationale

2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide is a synthetic derivative featuring a highly reactive chloroacetamide moiety coupled to a halogenated benzylamine core. Chloroacetamides are widely utilized in drug discovery as covalent warheads targeting cysteine residues and in agriculture as pre-emergent herbicides[1]. Accurate structural elucidation of this compound and its metabolites in complex biological or environmental matrices requires robust High-Resolution Mass Spectrometry (HRMS). This guide details the Collision-Induced Dissociation (CID) fragmentation mechanics and provides a self-validating analytical protocol designed to ensure unambiguous identification.

Mechanistic Elucidation of CID Fragmentation

Understanding the gas-phase dissociation of this molecule is critical for setting up targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays. When subjected to Electrospray Ionization in positive mode (ESI+), the secondary amide nitrogen is protonated, yielding the precursor ion[M+H]+ at m/z 216.059.

The fragmentation cascade is driven by the relative bond dissociation energies and the stability of the resulting carbocations:

  • Benzylic Cleavage (m/z 123.061): The dominant fragmentation pathway for protonated benzylamines is the heterolytic cleavage of the C-N bond. The charge is retained on the benzylic carbon, generating the 3-fluoro-4-methylbenzyl cation[2]. This ion is highly stabilized by resonance and can undergo subsequent rearrangement into a substituted tropylium ion[3]. This transition is thermodynamically favored and typically forms the base peak in the MS/MS spectrum.

  • Amide Cleavage (m/z 140.088): A secondary pathway involves the cleavage of the amide bond with charge retention on the nitrogen, resulting in the loss of a neutral chloro-ketene (76 Da). This yields the protonated 3-fluoro-4-methylbenzylamine.

  • Dehydrohalogenation (m/z 180.083): The presence of the aliphatic chlorine atom makes the precursor susceptible to the neutral loss of hydrochloric acid (HCl, 36 Da), a diagnostic feature for halogenated aliphatic chains.

CID_Fragmentation Prec Precursor [M+H]+ m/z 216.059 C10H12ClFNO+ Frag1 Benzyl Cation m/z 123.061 [C8H8F]+ Prec->Frag1 - Chloroacetamide (-93 Da) Frag2 Protonated Amine m/z 140.088 [C8H11FN]+ Prec->Frag2 - Chloro-ketene (-76 Da) Frag3 Dehydrohalogenation m/z 180.083 [C10H11FNO]+ Prec->Frag3 - HCl (-36 Da) Trop Tropylium Ion m/z 103.055 [C8H7]+ Frag1->Trop - HF (-20 Da)

Proposed CID fragmentation pathways of the protonated target compound.

Self-Validating Experimental Protocol

To prevent false positives in complex matrices, this protocol is designed as a self-validating system. It relies on internal isotopic checks and orthogonal retention time validation rather than isolated mass matching.

  • Step 1: Sample Preparation & Internal Standardization

    • Action: Spike samples with a stable-isotope-labeled internal standard (e.g., 13C6-labeled analog) prior to protein precipitation or liquid-liquid extraction.

    • Causality: Chloroacetamides are electrophilic and prone to hydrolysis or conjugation. Spiking before extraction accounts for matrix suppression effects and degradation during sample handling, ensuring quantitative trustworthiness.

  • Step 2: UHPLC Separation

    • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Apply a shallow gradient from 5% B to 95% B over 10 minutes.

    • Causality: The shallow gradient resolves the target analyte from isobaric matrix components. Formic acid acts as a proton source, maximizing[M+H]+ ionization efficiency in ESI+.

  • Step 3: HRMS Acquisition & Isotopic Validation

    • Action: Operate the mass spectrometer (Orbitrap or Q-TOF) in ESI+ mode. Set the MS1 resolution to ≥ 70,000 (at m/z 200). Before triggering MS/MS, the system must validate the isotopic signature: the presence of m/z 216.059 (35Cl) and m/z 218.056 (37Cl) in a ~3:1 ratio.

    • Causality: Chlorine's natural isotopic distribution is a built-in validation tool. If the 3:1 ratio is absent, the signal is an isobaric contaminant, and the system aborts the targeted MS/MS scan, saving duty cycle time for actual analytes.

  • Step 4: CID Fragmentation

    • Action: Isolate the m/z 216.059 precursor using a narrow quadrupole window (1.0 Da). Apply a stepped Normalized Collision Energy (NCE) sweep (e.g., 20, 30, 40 eV).

    • Causality: Benzylic cleavage (forming m/z 123.061) requires low energy (NCE 20), whereas the structural rearrangement required for the loss of HCl or HF requires higher energy (NCE 40). A stepped NCE captures the complete fragmentation cascade in a single, comprehensive spectrum.

LCMS_Workflow A Sample Prep & Isotope Spiking B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization Isotope Check B->C D Quadrupole Isolation (m/z 216.06) C->D E CID Fragmentation (Stepped NCE) D->E F HRMS Detection (Orbitrap/TOF) E->F G Data Validation (Mass Error < 5ppm) F->G

Self-validating LC-HRMS/MS workflow for chloroacetamide derivative analysis.

Quantitative Fragment Analysis

The table below summarizes the theoretical exact masses of the critical diagnostic ions. In a self-validating workflow, the mass error must remain strictly below 5 ppm for positive identification.

Ion TypeStructural AssignmentMolecular FormulaTheoretical Exact Mass (m/z)Optimal NCE (eV)Relative Abundance
Precursor (35Cl)[M+H]+C10H12ClFNO+216.0591N/AVariable
Precursor (37Cl)[M+2+H]+C10H12(37Cl)FNO+218.0562N/A~33% of Precursor
Fragment 1Benzyl CationC8H8F+123.061020 - 30Base Peak (100%)
Fragment 2Protonated AmineC8H11FN+140.087530 - 40Medium (20-40%)
Fragment 3[M+H - HCl]+C10H11FNO+180.082540Low (< 15%)
Fragment 4Tropylium IonC8H7+103.054840Medium (15-30%)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in Biochemical Assays

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in biochemical assays...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in biochemical assays. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a framework for making informed decisions to ensure the generation of high-quality, reproducible data.

Understanding the Challenge: Physicochemical Properties of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide

The poor aqueous solubility of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide is a primary hurdle in its use in biochemical assays. An understanding of its physicochemical properties is the first step in devising an effective solubilization strategy.

Based on computational predictions, the following properties are noteworthy:

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 215.65 g/mol Within a range where solubility can be challenging.
XlogP 2.1Indicates a moderate level of lipophilicity, suggesting a preference for non-polar environments over aqueous solutions.[1]
Aqueous Solubility (LogS) -3.53Corresponds to a classification of "soluble" to "moderately soluble," but this is a prediction and experimental solubility in specific buffers may be lower.[2]
pKa The molecule does not have a readily ionizable group within the typical pH range of biochemical assays (pH 6-8), meaning its solubility is unlikely to be significantly influenced by minor pH adjustments within this range.

These predicted properties underscore the inherent tendency of this compound to have limited solubility in aqueous buffers, making precipitation upon dilution from an organic stock solution a common issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide.

Q1: I'm observing a precipitate after diluting my DMSO stock of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide into my aqueous assay buffer. What's happening and how can I fix it?

A1: This phenomenon, known as "precipitation upon dilution," is expected for a compound with moderate lipophilicity. While soluble in a high-concentration organic solvent like DMSO, its solubility limit is exceeded when introduced into a predominantly aqueous environment.

Troubleshooting Steps:

  • Optimize the Dilution Process: Instead of adding the aqueous buffer to your DMSO stock, slowly add the DMSO stock to the vigorously vortexing or stirring aqueous buffer.[3] This rapid dispersion can sometimes prevent immediate, large-scale precipitation.

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay. It's possible that your target concentration exceeds the compound's aqueous solubility limit.

  • Minimize the Final DMSO Concentration: While counterintuitive, a lower final DMSO concentration is often better. High concentrations of DMSO can alter the properties of the aqueous buffer, sometimes reducing the solubility of hydrophobic compounds. Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%, in your assay.[4] Always include a vehicle control with the identical final DMSO concentration in your experiments.[5]

  • Gentle Warming and Sonication: If a precipitate is observed in your working solution, gentle warming (e.g., to 37°C) or brief sonication in a water bath sonicator may help to redissolve the compound.[3] However, be cautious as prolonged heating can lead to compound degradation.

Q2: How can I systematically improve the aqueous solubility of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide for my assay?

A2: A systematic approach involving the use of co-solvents or excipients is recommended. The goal is to find a formulation that solubilizes the compound without interfering with the assay.

Solubility Enhancement Workflow:

Solubility Enhancement Workflow Start Start: Poorly Soluble Compound CoSolvent Strategy 1: Co-solvents (e.g., Ethanol, PEG 400) Start->CoSolvent Primary Approach Cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD) Start->Cyclodextrin Alternative Approach pH_Adjust Strategy 3: pH Adjustment (Limited applicability for this compound) Start->pH_Adjust Consider if ionizable analogs are used Optimize Optimize Concentration of Solubilizing Agent CoSolvent->Optimize Cyclodextrin->Optimize pH_Adjust->Optimize Assay Perform Biochemical Assay with Vehicle Controls Optimize->Assay Success Success: Soluble Compound, Reliable Data Assay->Success No Precipitation & No Assay Interference Failure Failure: Re-evaluate Strategy Assay->Failure Precipitation or Assay Interference Failure->Start Iterate

Caption: A decision-making workflow for enhancing compound solubility.

Q3: Can you provide a detailed protocol for using a co-solvent to improve solubility?

A3: Protocol: Co-Solvent Titration for Solubility Enhancement

Objective: To determine the minimum concentration of a co-solvent required to maintain the solubility of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in the final assay buffer.

Materials:

  • 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide

  • Anhydrous, high-purity DMSO

  • Co-solvents: Ethanol, Polyethylene glycol 400 (PEG 400)

  • Aqueous assay buffer

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.[3]

  • Prepare Co-Solvent/Buffer Mixtures: Create a series of your aqueous assay buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v of Ethanol or PEG 400).

  • Test Dilutions:

    • For each co-solvent/buffer mixture, add a small aliquot of your DMSO stock solution to achieve the desired final compound concentration.

    • Vortex or mix immediately and thoroughly.

    • Visually inspect for precipitation immediately and after a short incubation period (e.g., 15-30 minutes) at the assay temperature.

  • Determine the Optimal Co-Solvent Concentration: The lowest concentration of the co-solvent that results in a clear, precipitate-free solution is your optimal starting point.

Recommended Starting Co-Solvent Concentrations:

Co-SolventTypical Final Concentration RangeNotes
Ethanol 1-5% (v/v)Can affect enzyme activity at higher concentrations.[6]
PEG 400 1-10% (v/v)Generally well-tolerated in many assays.

Crucial Control: Always run a parallel experiment with your biochemical assay to ensure that the chosen concentration of the co-solvent does not interfere with the assay's performance (e.g., enzyme activity, cell viability). This is your "vehicle control."[5]

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide, forming an "inclusion complex" that is more water-soluble.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Protocol: Solubility Enhancement with HP-β-Cyclodextrin

Objective: To prepare a soluble inclusion complex of the compound for use in biochemical assays.

Materials:

  • 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • DMSO (optional, for initial compound dissolution)

Procedure (Solvent Evaporation Method):

  • Dissolve the Compound: Dissolve a known amount of the compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Prepare the Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in your aqueous assay buffer. A common starting point is a 1:1 or 1:2 molar ratio of compound to HP-β-CD.[8]

  • Mix and Evaporate: Add the compound solution to the HP-β-CD solution and mix thoroughly. Remove the organic solvent under reduced pressure using a rotary evaporator. The resulting aqueous solution should contain the soluble inclusion complex.

  • Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved material before use in your assay.

Q5: My solution is turbid, but I don't see a distinct precipitate. Could this be aggregation, and does it matter?

A5: Yes, this could be compound aggregation. It is crucial to distinguish between precipitation and aggregation as they can have different consequences for your assay.

  • Precipitation: The compound comes out of solution as solid particles, reducing the effective concentration of the compound available to interact with the target.

  • Aggregation: The compound forms colloidal particles (aggregates) that can nonspecifically inhibit enzymes or interfere with assay readouts, leading to false-positive results. These aggregates are often too small to be seen as distinct particles by the naked eye.

Diagnostic Workflow for Precipitation vs. Aggregation:

Precipitation vs Aggregation Start Start: Turbid Solution Centrifuge Centrifuge at high speed (e.g., >14,000 x g for 15-30 min) Start->Centrifuge CheckPellet Check for a visible pellet Centrifuge->CheckPellet Precipitation Conclusion: Precipitation CheckPellet->Precipitation Yes NoPellet No visible pellet CheckPellet->NoPellet No Detergent Add a non-ionic detergent (e.g., 0.01% Triton X-100) NoPellet->Detergent CheckTurbidity Re-measure turbidity or assay activity Detergent->CheckTurbidity Aggregation Conclusion: Aggregation CheckTurbidity->Aggregation Turbidity decreases or activity is restored Other Consider other sources of interference CheckTurbidity->Other No change

Sources

Optimization

minimizing off-target reactivity of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in cell lysates

A Guide to Minimizing Off-Target Reactivity in Cell Lysate Experiments Welcome to the technical support center for 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide. As Senior Application Scientists, we have compiled...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Off-Target Reactivity in Cell Lysate Experiments

Welcome to the technical support center for 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide. As Senior Application Scientists, we have compiled this guide to address the most common challenges encountered when working with this potent, covalent-modifying compound in complex biological matrices such as cell lysates. Our goal is to provide you with the foundational knowledge and practical protocols to ensure your experimental outcomes are specific, reproducible, and mechanistically sound.

Understanding the Core Challenge: The Double-Edged Sword of Covalency

2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide belongs to the chloroacetamide class of compounds, which act as irreversible inhibitors by forming a stable covalent bond with nucleophilic amino acid residues on their protein targets.[1][2][3] The reactive electrophilic "warhead" (the chloroacetyl group) is highly effective at achieving potent and durable target engagement.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide?

A1: The compound is an electrophile that covalently modifies proteins via a nucleophilic substitution (SN2) reaction. A nucleophilic amino acid side chain, typically the thiol group of a cysteine residue, attacks the carbon atom bearing the chlorine. This forms a stable thioether bond and releases a chloride ion, leading to irreversible inactivation of the target protein.[1][2][8]

Q2: Why are my IC50 values for this compound decreasing with longer pre-incubation times?

A2: This is the hallmark of a time-dependent, covalent inhibitor.[9] Unlike reversible inhibitors that reach binding equilibrium quickly, the extent of inhibition by a covalent modifier is dependent on both concentration and time.[10][11] As the incubation proceeds, more target molecules become covalently and irreversibly modified, resulting in a lower apparent IC50.[12] For this reason, reporting the pre-incubation time alongside any IC50 value is critical, and a more robust measure of potency is the kinetic ratio kinact/KI.[9][10][13]

Q3: What are the most common off-targets in a cell lysate?

A3: The most likely off-targets are abundant proteins with hyper-reactive, solvent-accessible cysteine residues. A prime example is the ubiquitous antioxidant glutathione (GSH), a tripeptide present at millimolar concentrations in cells, which can act as a scavenger for the compound.[7] Other common off-targets include metabolic enzymes like GAPDH and proteins involved in redox signaling.[14][15]

Q4: I see widespread changes in my assay readout. How can I determine if this is a genuine biological cascade or a result of non-specific reactivity?

A4: This is a critical question. The first step is to rigorously control for concentration and time (see Troubleshooting Guide). Widespread effects that only appear at high concentrations or after very long incubation periods are often indicative of off-target reactivity. The gold standard for validation is to use a suite of control experiments, including competitive profiling and the use of a non-reactive analog, to confirm that the observed phenotype is tied to the engagement of your specific target of interest.[16][17]

Troubleshooting Guide: From Ambiguity to Specificity

This section provides solutions to common experimental problems. Each solution is grounded in mechanistic principles and includes actionable protocols.

Problem 1: High Background & Poor Selectivity

You observe inhibition or modification across a wide range of proteins, or your assay (e.g., Western blot, activity assay) shows a high background signal that makes it difficult to interpret the specific effect on your target.

  • Underlying Cause: The experimental conditions (concentration and/or time) are favoring thermodynamically-driven, non-specific reactions over the kinetically-driven, specific binding to the intended target. At high concentrations, even slow reactions with low-affinity off-targets can proceed to completion.

  • Solution & Protocol: Systematically optimize the compound's concentration and incubation time to identify a "therapeutic window" where on-target activity is maximized and off-target reactivity is minimized.[18]

Protocol 1: Time- and Concentration-Dependent Selectivity Assay
  • Preparation: Prepare fresh cell lysate in a buffer devoid of extraneous nucleophiles (e.g., DTT, β-mercaptoethanol). Determine and normalize the total protein concentration.

  • Matrix Experiment Setup: Set up a 2D matrix in a multi-well plate.

    • Y-axis (Concentration): Prepare serial dilutions of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide, from a high concentration (e.g., 100 µM) down to the low nanomolar range. Include a vehicle (e.g., DMSO) control.

    • X-axis (Time): Designate several pre-incubation time points (e.g., 15, 30, 60, 120, 240 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Incubation: Aliquot the cell lysate into the wells. Initiate the experiment by adding the compound dilutions.

  • Analysis: At each time point, take an aliquot from each concentration and stop the reaction (e.g., by adding SDS-PAGE loading buffer for a Western blot, or by initiating an activity assay).

  • Interpretation: Analyze your endpoint (e.g., phosphorylation status of a downstream substrate, enzymatic activity). Plot the results to identify the lowest concentration and shortest time required to achieve maximal effect on your target of interest. Conditions that produce effects far beyond this optimal point are likely dominated by off-target reactivity.

ParameterRecommended Starting RangeRationale
Concentration 10 nM - 50 µMSpans a wide range to capture both high-potency on-target effects and lower-potency off-target effects.
Incubation Time 15 min - 4 hoursAllows for the identification of rapid on-target engagement versus slower, cumulative off-target reactions.[11]
Lysate Conc. 1 - 2 mg/mLA standard concentration that is high enough for most detection methods but can be adjusted based on target abundance.
Problem 2: Difficulty Confirming Target Engagement & Assessing Specificity

You observe a downstream effect but lack direct evidence that your compound is engaging the intended target protein within the complex lysate environment.

  • Underlying Cause: Downstream signaling can be affected by multiple pathways. The observed phenotype could be due to the inhibition of an unknown upstream off-target. Direct measurement of target occupancy is required for confident interpretation.

  • Solution & Protocol: Employ a competitive activity-based protein profiling (ABPP) approach. This technique uses a broad-spectrum reactive probe to visualize a class of enzymes (e.g., all reactive cysteines). By pre-incubating with your specific compound, you can block the probe from binding to your target, confirming direct engagement and simultaneously visualizing proteome-wide selectivity.[4][16]

Workflow for Target Engagement Validation

G cluster_0 Experimental Arms cluster_1 Incubation Steps cluster_2 Analysis A Arm 1: Vehicle Control (DMSO) Lysate1 Cell Lysate A->Lysate1 B Arm 2: Test Compound (2-chloro-N-...-acetamide) Lysate2 Cell Lysate B->Lysate2 Probe Add Broad-Spectrum Cysteine Probe (e.g., Iodoacetamide-Alkyne) Lysate1->Probe Lysate2->Probe Pre-incubate 30-60 min Click Click Chemistry (Add Biotin/Fluorophore-Azide) Probe->Click SDS SDS-PAGE & Gel Imaging Click->SDS Result1 Result: Target protein is labeled by probe SDS->Result1 From Arm 1 Result2 Result: Probe labeling of target protein is blocked. Other bands are unaffected. SDS->Result2 From Arm 2

Caption: Scavengers compete with proteins for the reactive compound.

Protocol 3: Quenching with a Nucleophilic Scavenger
  • Primary Incubation: Perform your standard incubation of cell lysate with 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide for the optimized time and concentration (determined in Protocol 1).

  • Quenching Step: Add a scavenger to the reaction. A 10- to 100-fold molar excess of the scavenger over the initial compound concentration is a good starting point.

    • Recommended Scavengers: Glutathione (GSH), N-acetylcysteine (NAC), or Dithiothreitol (DTT).

    • Note: Choose a scavenger that does not interfere with your downstream assay. For example, DTT may disrupt critical disulfide bonds in some enzymes.

  • Secondary Incubation: Incubate for an additional 10-15 minutes to allow for complete quenching of the excess compound.

  • Proceed with Assay: Your lysate is now ready for downstream applications, with minimized risk of further non-specific covalent reactions.

By implementing these logically structured, mechanistically-grounded troubleshooting steps, you can significantly enhance the quality and reliability of your data. These protocols provide a self-validating framework to move from observing a general effect to demonstrating specific, on-target engagement of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in your experimental system.

References
  • Backus, K. M., et al. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 12(12), 1036–1043. Available from: [Link]

  • Lonsdale, R., & Ward, R. A. (2018). Only time will tell: Modelling the kinetics of covalent inhibitors. British Journal of Pharmacology, 175(14), 2846-2858. Available from: [Link]

  • Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(14), 1737-1754. Available from: [Link]

  • Lee, H., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Chemical Biology, 17(2), 434-443. Available from: [Link]

  • NextSDS. (n.d.). 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide. Available from: [Link]

  • Wang, C., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(11), 2936-2953. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Scavengers – Knowledge and References. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. PubChem Compound Database. Available from: [Link]

  • Johnson, T. W., & Jolliffe, K. A. (2023). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 14(1), 1-13. Available from: [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[(3-fluoro-4-methylphenyl)methyl]acetamide. Available from: [Link]

  • Johnson, T. W., et al. (2016). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. Journal of Medicinal Chemistry, 59(17), 7851-7866. Available from: [Link]

  • ResearchGate. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Available from: [Link]

  • Lee, H., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). The in situ proteomic reactivity of covalent kinase inhibitors is altered by modification of the Michael acceptor. Available from: [Link]

  • SciSpace. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Available from: [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Bioconjugate Chemistry, 31(5), 1260-1275. Available from: [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3469-3490. Available from: [Link]

  • Wang, Y., et al. (2018). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 16(5), 4255-4264. Available from: [Link]

  • Patsnap. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Available from: [Link]

  • Fritz, K. S., & Petersen, D. R. (2013). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Chemical Research in Toxicology, 26(2), 144-159. Available from: [Link]

  • Lebendiker, M., & Danieli, T. (2014). A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. Biophysical Journal, 106(2), 437-445. Available from: [Link]

  • Vrije Universiteit Brussel. (n.d.). Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview. Available from: [Link]

  • Böger, P. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 553(3), 349-353. Available from: [Link]

  • Cowell, V., et al. (2023). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Journal of Medicinal Chemistry, 66(15), 10515-10531. Available from: [Link]

  • Kumar, K. S. V., et al. (2015). Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide. Acta Crystallographica Section E, 71(Pt 5), o315. Available from: [Link]

  • Semantic Scholar. (2021). and Trihaloacetamides as Covalent SARS-CoV-2 Main Protease Inhibitors with High Target. Available from: [Link]

  • Hielscher Ultrasonics. (2014). Improve your Scavengers by Ultrasonic Mixing. Available from: [Link]

  • NICNAS. (2016). Acetamide, 2-chloro-: Human health tier II assessment. Available from: [Link]

  • Amare, A. T., et al. (2018). Specificity of Protein Covalent Modification by the Electrophilic Proteasome Inhibitor Carfilzomib in Human Cells. Molecular & Cellular Proteomics, 17(1), 133-146. Available from: [Link]

  • Gessner, P., et al. (2020). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 59(23), 9033-9039. Available from: [Link]

  • NextSDS. (n.d.). 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide. Available from: [Link]

  • de Almeida, L. R., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968. Available from: [Link]

  • University of Hertfordshire. (n.d.). Fluoroacetamide. AERU. Available from: [Link]

  • Covalent Tethering of Fragments For Covalent Probe Discovery. (2016). Protein & Peptide Letters, 23(10), 875-882. Available from: [Link]

  • Soil Science Extension, University of Wisconsin-Madison. (n.d.). Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater. Available from: [Link]

  • California Invasive Plant Council. (n.d.). Minimizing non-target effects of herbicide use. Available from: [Link]

  • Regulations.gov. (2025). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Co-elution of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide and its Impurities

Welcome to the technical support center for the analysis of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of co-elution in LC-MS analysis of this compound and its process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when analyzing 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide?

A1: Based on typical synthetic routes for N-benzyl acetamides, which often involve the acylation of a benzylamine with chloroacetyl chloride, you can anticipate several types of impurities[1][2][3]. These include:

  • Unreacted Starting Materials: (3-fluoro-4-methylphenyl)methanamine and residual chloroacetylating agents.

  • Positional Isomers: If the starting (fluoromethylphenyl)methanamine contains isomeric variants (e.g., 2-fluoro-5-methyl or 4-fluoro-2-methyl), these will result in isomeric final products that are often difficult to separate.

  • Over-acylated Byproducts: Formation of di-acylated species on the nitrogen atom, although less common for secondary amides.

  • Hydrolysis Products: Degradation of the final product back to the starting benzylamine or conversion of the chloro-acetamide to a hydroxy-acetamide.

Q2: My main peak for 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide looks symmetrical, but the mass spectrum suggests there's a co-eluting impurity. How can I confirm this?

A2: A symmetrical peak in the total ion chromatogram (TIC) can indeed hide a co-eluting impurity, especially if it is a structurally similar isomer[4]. To confirm co-elution, you can:

  • Use Extracted Ion Chromatograms (EICs): Plot EICs for the theoretical m/z values of your target compound and its expected impurities. If you see peaks at the same retention time in different EICs, you have co-elution.

  • Leverage High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar m/z values (isobars) that a standard quadrupole MS might not resolve[1].

  • Peak Purity Analysis with a Diode Array Detector (DAD): If you are using a DAD, the peak purity function can analyze the UV-Vis spectra across the peak. A non-homogenous spectrum indicates the presence of more than one component[4].

Q3: Can I resolve co-eluting isomers just by changing the mobile phase gradient?

A3: While adjusting the gradient can sometimes improve separation, it is often insufficient for resolving structurally similar isomers. A shallower gradient increases the time analytes spend interacting with the stationary phase, which can enhance resolution for compounds with slight differences in hydrophobicity[5][6]. However, for positional isomers, which may have very similar polarities, more significant changes to the method's selectivity are usually required[7]. This often involves altering the mobile phase composition or changing the stationary phase chemistry[4][8].

Q4: What role does the mass spectrometer play in resolving co-elution?

A4: The mass spectrometer is a detector, and its primary role is not to chromatographically separate compounds[9]. However, it is a powerful tool for dealing with co-elution in several ways:

  • Selective Detection: Using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect and quantify your target analyte even if it co-elutes with other compounds, provided they have different masses or fragmentation patterns[][11].

  • Identification of Co-eluting Species: The mass spectrum provides the mass-to-charge ratio of the co-eluting compounds, which is crucial for their identification[12].

  • High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS can differentiate between isobaric compounds that are not chromatographically resolved, a significant advantage in impurity profiling[1].

Troubleshooting Guides

Issue 1: Co-elution of the Active Pharmaceutical Ingredient (API) with a Positional Isomer

Positional isomers of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide (e.g., where the fluoro and methyl groups are at different positions on the phenyl ring) are a common and challenging separation problem due to their nearly identical physicochemical properties.

start Co-elution of Isomers Detected step1 Step 1: Modify Mobile Phase Selectivity start->step1 step2 Step 2: Change Stationary Phase Chemistry step1->step2 If resolution is still poor success Resolution Achieved step1->success If resolution is improved step3 Step 3: Adjust Temperature and pH step2->step3 If co-elution persists step2->success If isomers are separated step4 Step 4: Consider Advanced Techniques (2D-LC) step3->step4 For highly challenging separations step3->success If resolution is adequate step4->success If separation is achieved fail Consult Advanced Support step4->fail If all else fails

Caption: A decision-tree workflow for troubleshooting co-elution of positional isomers.

1. Systematic Mobile Phase Optimization:

  • Objective: To alter the selectivity (α) of the separation by changing the organic modifier and additives.

  • Procedure:

    • Switch Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties; acetonitrile is aprotic with a dipole moment, while methanol is a protic solvent capable of hydrogen bonding. This can change the interaction of the isomers with the stationary phase.

    • Introduce Mobile Phase Additives: Small amounts of additives can significantly impact selectivity.

      • Acids: Add 0.1% formic acid or acetic acid to the mobile phase. This can suppress the ionization of any residual silanol groups on the stationary phase, reducing peak tailing and potentially altering retention[5][7].

      • Buffers: Use a buffer like ammonium acetate or ammonium formate to control the mobile phase pH precisely. The ionization state of your analytes can be affected by pH, which in turn affects their retention.

    • Evaluate Changes Systematically: Change only one parameter at a time to understand its effect on the separation.

Parameter Condition A (Initial) Condition B (Alternative) Rationale
Organic Modifier AcetonitrileMethanolDifferent solvent selectivity can alter analyte-stationary phase interactions.
Additive None0.1% Formic AcidSuppresses silanol interactions and can improve peak shape[5].
pH Control Uncontrolled10 mM Ammonium AcetateMaintains a stable pH, influencing the ionization state of analytes.

2. Stationary Phase Screening:

  • Objective: To find a column chemistry that provides a different separation mechanism.

  • Procedure:

    • Phenyl-Hexyl Column: If you are using a C18 column, switch to a phenyl-hexyl column. The phenyl rings in this stationary phase can introduce π-π interactions with the aromatic ring of your analyte and its isomers, offering a different selectivity compared to the hydrophobic interactions of a C18 phase.

    • Biphenyl Column: A biphenyl stationary phase provides even stronger π-π interactions and can be very effective for separating positional isomers of aromatic compounds[7].

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain (e.g., a carbamate), which can offer alternative selectivity, especially when using aqueous mobile phases.

Issue 2: Co-elution with a Structurally Dissimilar Impurity (e.g., Starting Material)

Co-elution with a starting material like (3-fluoro-4-methylphenyl)methanamine is generally easier to resolve than isomer co-elution because the compounds have more significant differences in their physicochemical properties.

1. Gradient Optimization:

  • Objective: To improve separation by modifying the elution gradient.

  • Procedure:

    • Scouting Gradient: Run a fast, steep gradient (e.g., 5% to 95% organic in 5 minutes) to determine the approximate elution time of your API and the impurity.

    • Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% organic, try a gradient from 30% to 50% organic over 10-15 minutes[6]. This increased separation window often resolves compounds with different hydrophobicities.

2. pH Adjustment:

  • Objective: To exploit differences in the pKa of the API and the impurity. The starting material, a primary amine, will have a different pKa than the final amide product.

  • Procedure:

    • Determine pKa: If possible, determine the predicted pKa of your API and the impurity.

    • Adjust Mobile Phase pH: Adjust the pH of your mobile phase to be ~1.5-2 units above or below the pKa of one of the compounds. This will change its ionization state and significantly alter its retention time on a reverse-phase column. For example, at a pH below the pKa of the amine starting material, it will be protonated and less retained, while the neutral amide API will be more retained.

cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 9) low_ph_amine Amine Impurity (R-NH3+) Protonated, More Polar Elutes Earlier low_ph_amide Amide API (R-CONH-R') Neutral, Less Polar Elutes Later high_ph_amine Amine Impurity (R-NH2) Neutral, Less Polar Elutes Later high_ph_amide Amide API (R-CONH-R') Neutral, Less Polar Similar Retention

Caption: Impact of mobile phase pH on the ionization and elution order of an amine impurity versus an amide API.

Advanced Strategies

Two-Dimensional Liquid Chromatography (2D-LC):

For the most challenging co-elution problems, such as trace-level impurities hidden under the main API peak, 2D-LC can be an effective solution[1]. In a typical heart-cutting 2D-LC setup, the co-eluting peak from the first dimension column is selectively transferred to a second dimension column with a different stationary phase chemistry. This provides a significant increase in peak capacity and resolving power.

Mass Spectrometry Considerations for Halogenated Compounds

The presence of chlorine in 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide and its impurities provides a distinct isotopic signature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak (M+). When analyzing your data, look for this isotopic pattern to confirm the presence of chlorine-containing compounds.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. ResearchGate. [Link]

  • Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. Analytical Chemistry. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. ZefSci. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. ACS Publications. [Link]

  • Synthesis of N-benzyl acetamide - PrepChem.com. PrepChem.com. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks. Technology Networks. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. National Center for Biotechnology Information. [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. Chromatography Today. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. Longdom Publishing. [Link]

  • insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations - SciELO. SciELO. [Link]

  • Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. National Center for Biotechnology Information. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Phenomenex. [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. Scribd. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis | LCGC International - Chromatography Online. Chromatography Online. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Axion Labs. [Link]

  • Is LC-MS an appropriate technique to isolate a small molecule? - ResearchGate. ResearchGate. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution - PubMed. National Center for Biotechnology Information. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods - Forensic RTI. RTI International. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. Biotech Spain. [Link]

  • Challenges in Pharmaceutical Impurity Characterization & Solutions | SynThink. SynThink. [Link]

  • Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography - Waters Corporation. Waters Corporation. [Link]

  • Automated Optimization of LC/MS Peptide Mapping Methods. Waters Corporation. [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. Agilent. [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. Azerbaijan Medical Journal. [Link]

Sources

Optimization

reducing background noise in fluorescence assays involving 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific challenges of working with 2-chloro-N-[(3-fluoro-4-methylphenyl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific challenges of working with 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide in fluorescence-based assays.

This compound features an electrophilic α -chloroacetamide warhead coupled with a hydrophobic fluorinated benzyl ring. This specific structural combination frequently triggers assay artifacts through chemical reactivity, colloidal aggregation, and optical interference. The following guide provides field-proven insights and self-validating protocols to help you isolate and eliminate background noise in your experiments.

Section 1: Mechanistic Causes of Background Noise

To effectively eliminate background noise, we must first understand the causality behind the interference. The background noise generated by this compound is rarely a single phenomenon; it is typically a combination of physical and chemical interactions.

Mechanism cluster_0 Assay Buffer Components Compound 2-chloro-N-[(3-fluoro- 4-methylphenyl)methyl] acetamide DTT DTT / BME (Free Thiols) Compound->DTT Nucleophilic Attack (SN2) Aggregation Colloidal Aggregates (Light Scattering) Compound->Aggregation Hydrophobic Stacking Adduct Thiol-Acetamide Adduct (Altered Fluorescence) DTT->Adduct Fluorophore Fluorophore Probe Aggregation->Fluorophore Traps/Quenches or Scatters Light

Mechanistic pathways of assay interference by electrophilic chloroacetamides.

Q: Why does this specific chloroacetamide cause erratic high background in my fluorescence assay? A: The interference stems from three primary mechanisms:

  • Chemical Reactivity: The α -chloroacetamide group is a potent electrophile that undergoes rapid SN​2 displacement by nucleophiles[1]. If your assay buffer contains free thiols (e.g., DTT, β -mercaptoethanol), the compound will covalently react with them. This depletes the compound, forcing researchers to use higher concentrations, which inadvertently triggers the next problem.

  • Colloidal Aggregation & Light Scattering: At higher micromolar concentrations, the hydrophobic 3-fluoro-4-methylbenzyl moiety drives the compound to self-associate into colloidal aggregates. These aggregates physically scatter the excitation light (the nephelometric effect), which the detector misinterprets as a high-background fluorescent signal[2].

  • Autofluorescence: Aromatic compounds can exhibit intrinsic autofluorescence. If the compound's fluorescence overlaps with the assay's detection region, it causes direct interference[3].

Q: Can the compound directly react with my fluorescent probes? A: Yes. If you are using thiol-reactive fluorescent probes (e.g., CPM, ThioGlo) to monitor enzymatic activity, the chloroacetamide will competitively alkylate the probe, leading to erratic baseline drifting and false-positive quenching.

Section 2: Diagnostic Workflows & Experimental Protocols

To fix the noise, you must run a self-validating diagnostic workflow to isolate the exact source of the interference.

DiagnosticWorkflow Start Observe High Background Noise Test1 Run Compound Only in Buffer Start->Test1 Decision1 High Signal? Test1->Decision1 Path1_Yes Autofluorescence or Light Scattering Decision1->Path1_Yes Yes Path1_No Target/Reagent Interaction Decision1->Path1_No No Test2 Add 0.01% Triton X-100 Path1_Yes->Test2 Test3 Test without DTT/Thiols Path1_No->Test3 Decision2 Signal Drops? Test2->Decision2 Agg Colloidal Aggregation (Nephelometric Effect) Decision2->Agg Yes Auto Intrinsic Autofluorescence Decision2->Auto No React Covalent Adduct Formation (Chloroacetamide Reactivity) Test3->React Signal Normalizes

Workflow for diagnosing fluorescence interference from chloroacetamide compounds.

Q: How do I determine if the noise is due to target-independent autofluorescence or light scattering (aggregation)? A: You must perform a detergent-deconvolution test. Colloidal aggregates are highly sensitive to non-ionic detergents, whereas intrinsic autofluorescence is unaffected by them.

Protocol 1: Detergent-Based Deconvolution Assay

  • Preparation: Prepare a mock assay buffer containing all components (salts, cofactors) except the target protein and the fluorophore.

  • Spike: Add 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide at your maximum screening concentration (e.g., 50 μ M).

  • Baseline Measurement: Read the fluorescence intensity at your assay's specific excitation/emission wavelengths.

  • Perturbation: Add Triton X-100 or CHAPS to a final concentration of 0.01% (v/v) to the well. Mix thoroughly by pipetting.

  • Read & Interpret: Re-measure the fluorescence.

    • Result A: If the background signal drops significantly, the noise was caused by light scattering from colloidal aggregates[1].

    • Result B: If the high background persists, the compound is intrinsically autofluorescent at these wavelengths[3].

Q: My assay requires reducing agents to maintain enzyme activity. How do I prevent the chloroacetamide from reacting with the buffer? A: You must eliminate nucleophilic thiols from your buffer to prevent premature SN​2 reactions.

Protocol 2: Buffer Optimization for Electrophilic Compounds

  • Substitute Reducing Agents: Replace DTT or β -mercaptoethanol with TCEP (Tris(2-carboxyethyl)phosphine) at 1-2 mM. TCEP is a potent reducing agent but is a poor nucleophile, meaning it will not rapidly react with the α -chloroacetamide warhead[1].

  • Adjust pH: Maintain the buffer pH strictly between 7.0 and 7.4. At pH > 7.5, the reactivity of the chloroacetamide increases exponentially due to the deprotonation of target cysteines, but it also increases the rate of non-specific buffer reactions.

  • Red-Shift the Assay: If autofluorescence is detected, shift the assay to use red-shifted fluorophores (e.g., BODIPY TMR, Cy5). Autofluorescence is typically less pronounced at higher wavelengths, which effectively minimizes background noise[2]. Alternatively, ensure the excitation and emission wavelengths are sufficiently distant to mitigate interference[4].

Section 3: Data Presentation & Mitigation Strategies

To streamline your optimization, refer to the following diagnostic matrix to match your observed quantitative data with the correct mitigation strategy.

Interference MechanismDiagnostic SignaturePrimary Mitigation StrategyRecommended Buffer Adjustment
Colloidal Aggregation Signal drops upon addition of 0.01% Triton X-100.Disrupt hydrophobic stacking.Add 0.01% - 0.05% CHAPS or Tween-20 to the assay buffer.
Chemical Reactivity Baseline fluorescence drifts over time; compound requires >100 μ M for activity.Prevent premature electrophilic attack.Replace DTT/BME with 1 mM TCEP; lower pH to 7.0-7.2.
Autofluorescence High signal in compound-only control; unaffected by detergents.Evade compound emission spectra.Switch to red-shifted dyes (Cy5, BODIPY)[2] or use Time-Resolved Fluorescence (TRF).
Inner Filter Effect (IFE) Apparent quenching of the fluorophore at high compound concentrations.Mathematical correction.Apply standard blank-correction to raw data and calculate IFE correction factors.

References

  • Source: NCBI Bookshelf (nih.gov)
  • Source: NCBI Bookshelf (nih.gov)
  • Source: Analytical Chemistry (acs.org)
  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL

Sources

Reference Data & Comparative Studies

Validation

structural activity relationship (SAR) comparison of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide analogs

Title: Structural Activity Relationship (SAR) Comparison of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide Analogs in Covalent Fragment-Based Drug Discovery Target Audience: Researchers, medicinal chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Activity Relationship (SAR) Comparison of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide Analogs in Covalent Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Context: Targeted Covalent Inhibitor (TCI) Development & Fragment-Based Drug Discovery (FBDD).

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment of challenging oncological and immunological targets (e.g., KRAS G12C, EGFR, BTK). Within covalent fragment-based drug discovery (FBDD), the α -chloroacetamide warhead is a privileged scaffold. It offers a tunable electrophilic center that reacts selectively with non-catalytic cysteine residues via an SN​2 mechanism[1].

The compound 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide (CAS 930395-67-8) serves as an excellent baseline fragment. The benzylamine linker provides a flexible vector to probe hydrophobic sub-pockets, while the chloroacetamide moiety acts as the reactive warhead. To optimize a TCI, medicinal chemists must balance two kinetic parameters:

  • KI​ (Non-covalent affinity): Driven by the substitution pattern on the benzyl ring (e.g., 3-fluoro-4-methyl vs. 4-fluoro-3-methyl).

  • kinact​ (Inactivation rate): Driven by the intrinsic electrophilicity of the warhead (e.g., chloroacetamide vs. fluoroacetamide vs. acrylamide).

G Target Target Protein (Free Cysteine Thiolate) Complex Non-Covalent Encounter Complex Target->Complex K_I (Affinity) Fragment Electrophilic Fragment Fragment->Complex Transition SN2 Transition State Complex->Transition k_inact (Reactivity) Adduct Irreversible Covalent Adduct Transition->Adduct Leaving Group Departure

Caption: Kinetic pathway of targeted covalent inhibition via an SN2 mechanism.

Structural Activity Relationship (SAR) Comparison

To objectively evaluate the performance of the 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide scaffold, we compare it against three structural alternatives. The goal is to identify the optimal balance between intrinsic reactivity (measured by Glutathione half-life, GSH t1/2​ ) and target-specific adduct formation.

Note: Adduct formation data is based on representative benchmark profiling against a model cysteine-bearing kinase target.

AnalogStructure / ModificationWarhead TypeIntrinsic Reactivity (GSH t1/2​ )*Target Adduct Formation (24h)Stoichiometry (Selectivity)
Compound A (Base) 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide α -chloroacetamide45 min65% 1:1 (High)
Compound B (Isomer) 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide α -chloroacetamide48 min20%1:1 (High)
Compound C (Fluoro) 2-fluoro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide α -fluoroacetamide>1440 min<5%N/A (Unreactive)
Compound D (Acrylamide) N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamideMichael Acceptor~310 min35%1:1 (Moderate)

*A lower GSH t1/2​ indicates higher intrinsic chemical reactivity[2].

Analytical Insights & Causality
  • The Role of Ring Substitution (Comp A vs. Comp B): Despite having nearly identical intrinsic reactivity (GSH t1/2​ ~45-48 min), Compound A demonstrates a >3-fold higher target adduct formation than Compound B. This highlights the causality of the KI​ parameter: the 3-fluoro-4-methyl geometry perfectly aligns with the target's hydrophobic pocket, increasing the local concentration of the warhead near the target cysteine.

  • The Role of the Leaving Group (Comp A vs. Comp C): Substituting the chlorine atom for a fluorine atom (Compound C) drastically reduces intrinsic reactivity. While α -fluoroacetamides can be utilized in highly optimized clinical candidates (e.g., NS-062 for EGFR[1]), as early-stage fragments, they lack the baseline electrophilicity required to drive the reaction without a pre-existing nanomolar non-covalent affinity.

  • Warhead Class Switching (Comp A vs. Comp D): Acrylamides (Compound D) react via a Michael addition rather than an SN​2 mechanism. They are generally softer electrophiles with longer GSH half-lives[3]. While safer from a toxicity standpoint, the acrylamide analog fails to achieve the robust labeling efficiency of the chloroacetamide fragment in this specific scaffold context.

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives, covalent fragment screening must employ a self-validating workflow. High reactivity can lead to promiscuous binding (PAINS), while low reactivity can result in false negatives. The following protocols establish a rigorous filtering system[4].

G Lib Fragment Library (Benzylamine Scaffolds) GSH GSH Lib->GSH Select Candidates IntactMS Protocol 2: Intact Protein MS (Measure % Adduct Formation) GSH->IntactMS Moderate Reactivity (t1/2 > 15 min) PeptideMap LC-MS/MS Peptide Mapping (Confirm Cys Selectivity) IntactMS->PeptideMap >30% Labeling (1:1 Stoichiometry) Hit Validated Covalent Hit (Ready for Expansion) PeptideMap->Hit Site-Specific Modification

Caption: Self-validating experimental workflow for covalent fragment screening.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Purpose & Causality: To measure the intrinsic electrophilicity of the warhead. Fragments with a GSH t1/2​ < 15 minutes are generally discarded as they are hyper-reactive and likely to cause idiosyncratic toxicity by alkylating off-target proteins (e.g., human serum albumin)[3].

  • Preparation: Prepare a 10 mM stock solution of the chloroacetamide fragment in LC-MS grade DMSO. Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Reaction Initiation: Dilute the fragment to a final concentration of 50 µM in the GSH buffer (yielding a 100-fold molar excess of GSH to ensure pseudo-first-order kinetics).

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240, and 1440 minutes).

  • Quenching: Quench each aliquot immediately by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • LC-MS Quantification: Analyze the quenched samples via LC-UV/MS. Monitor the depletion of the parent fragment mass.

  • Data Analysis: Plot the natural log of the remaining fragment concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated[3].

Protocol 2: Target Engagement via Intact Protein Mass Spectrometry

Purpose & Causality: To confirm that the fragment covalently modifies the target protein and to verify the stoichiometry. A strict 1:1 labeling ratio proves that the fragment is selectively targeting the intended cysteine rather than indiscriminately coating the protein surface[4].

  • Protein Preparation: Dilute the purified recombinant target protein (containing the target cysteine) to 2 µM in a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing DTT or β -mercaptoethanol, as these will react with the chloroacetamide warhead.

  • Compound Incubation: Add the fragment to a final concentration of 20 µM (10x molar excess). Incubate at room temperature for 24 hours.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or a rapid online desalting column to remove buffer salts and unreacted fragment.

  • TOF-MS Analysis: Inject the desalted protein into a Time-of-Flight Mass Spectrometer (TOF-MS) operating in positive ion mode.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass spectrum.

  • Interpretation: Calculate the percentage of adduct formation by comparing the peak intensity of the unmodified protein mass ( M ) to the modified protein mass ( M+Fragment Mass−HCl ). The presence of M+2(Fragment) peaks indicates poor selectivity and multiple alkylation events.

Sources

Comparative

LC-MS/MS Validation of Covalent Peptide Adducts: A Comparative Guide to Targeted PRM vs. Untargeted DDA Strategies

The Analytical Challenge: Validating Chloroacetamide Adducts In the development of Targeted Covalent Inhibitors (TCIs), validating the exact site of protein modification is a critical milestone. The compound 2-chloro-N-[...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Validating Chloroacetamide Adducts

In the development of Targeted Covalent Inhibitors (TCIs), validating the exact site of protein modification is a critical milestone. The compound 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide serves as a highly specific electrophilic probe. It features a chloroacetamide "warhead" that undergoes an SN2 nucleophilic substitution when in proximity to a reactive nucleophile—primarily the thiolate anion of a target Cysteine residue.

This reaction displaces a chloride ion and forms a highly stable, irreversible thioether bond. For mass spectrometric validation, this specific alkylation event results in a precise monoisotopic mass shift of +179.0746 Da (C10H10FNO) on the target peptide. However, identifying this sub-stoichiometric modification within a complex proteomic matrix presents a significant analytical challenge, requiring robust[1].

Mechanistic Grounding & Workflow

To confidently localize the +179.0746 Da adduct, researchers must choose an LC-MS/MS acquisition strategy that balances discovery capabilities with quantitative sensitivity. The covalent modification of proteins by reactive electrophiles is a foundational area of investigation, and selecting the right mass spectrometry approach is paramount for accurate target engagement calculations[2].

Because the thioether bond formed by chloroacetamides is highly stable under Higher-energy C-trap Dissociation (HCD), the adducted peptide will fragment cleanly along its backbone (yielding standard b- and y- ion series) without premature cleavage of the warhead. This structural stability allows us to directly compare two primary LC-MS/MS acquisition strategies: Data-Dependent Acquisition (DDA) and Parallel Reaction Monitoring (PRM) .

Workflow Probe 2-chloro-N-[(3-fluoro-4-methylphenyl) methyl]acetamide Reaction SN2 Alkylation (-HCl) Probe->Reaction Target Target Protein (Nucleophilic Cys/Met) Target->Reaction Adduct Stable Thioether Adduct (Δm = +179.0746 Da) Reaction->Adduct Digestion Proteolytic Digestion (Trypsin) Adduct->Digestion LCMS LC-MS/MS Analysis (PRM vs DDA) Digestion->LCMS Data Adduct Localization & Occupancy Quantification LCMS->Data

Fig 1. Mechanism of chloroacetamide adduct formation and the LC-MS/MS validation workflow.

Platform Comparison: PRM (Targeted) vs. DDA (Untargeted)

When validating the peptide adducts formed by 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide, the choice between DDA (the standard alternative) and PRM (the recommended product strategy) dictates the reliability of your data.

  • Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a full MS1 scan and relies on stochastic Top-N selection to pick the most abundant precursor ions for MS2 fragmentation. While excellent for unbiased global profiling, DDA often fails to select low-abundance adducted peptides, leading to severe "missing value" problems and poor quantitative reproducibility.

  • Parallel Reaction Monitoring (PRM): PRM operates on High-Resolution Accurate Mass (HRAM) platforms (e.g., Orbitrap). Instead of stochastic selection, the quadrupole continuously isolates a predefined m/z window corresponding to the exact mass of the predicted adducted peptide. This targeted approach dramatically increases the ion injection time, yielding superior sensitivity and consistent quantitation[2].

Comparison Start Adduct Validation Strategy DDA Data-Dependent Acquisition (DDA) (Alternative) Start->DDA PRM Parallel Reaction Monitoring (PRM) (Recommended) Start->PRM DDA_Pros Global Profiling Unbiased Discovery DDA->DDA_Pros DDA_Cons Stochastic Sampling Missing Low-Abundance Ions DDA->DDA_Cons PRM_Pros High Sensitivity Consistent Quantitation PRM->PRM_Pros PRM_Cons Requires Prior Knowledge (Precursor m/z) PRM->PRM_Cons

Fig 2. Logical comparison of DDA vs. PRM acquisition strategies for covalent adduct validation.
Quantitative Performance Data

The following table summarizes the experimental performance metrics when comparing PRM workflows against traditional DDA for chloroacetamide adduct validation.

Performance MetricPRM (Targeted HRAM)DDA (Untargeted)Causality & Scientific Context
Limit of Detection (LOD) Low AttomoleMid FemtomolePRM's targeted quadrupole isolation allows for maximized ion injection times (up to 300 ms), capturing sub-stoichiometric adducts.
Dynamic Range 4 to 5 Logs2 to 3 LogsDDA is heavily suppressed by highly abundant, unmodified co-eluting background peptides.
Missing Values < 5% across replicates20% - 40%DDA relies on stochastic Top-N precursor selection; low-intensity adducts are often outcompeted and skipped.
Quantitative Accuracy Excellent (CV < 10%)Poor for low abundancePRM extracts continuous chromatographic peaks from high-resolution MS2 fragment ions, ensuring precise area-under-the-curve integration.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol utilizes a differential alkylation strategy. This creates a self-validating system where every target cysteine is accounted for, either by the drug probe or a control alkylating agent.

Step 1: In Vitro Incubation & Target Engagement
  • Procedure: Incubate recombinant target protein (10 µM) with 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide (50 µM) in 50 mM HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Causality: A mildly basic pH (7.4) ensures that a significant fraction of the target cysteine thiol is deprotonated into its highly nucleophilic thiolate form, maximizing the SN2 attack on the chloroacetamide α-carbon.

Step 2: Denaturation & Differential Alkylation (The Self-Validating Step)
  • Procedure: Denature the protein with 8M Urea and reduce disulfide bonds with 5 mM TCEP for 30 min at 37°C. Next, alkylate all unreacted cysteines using 10 mM Iodoacetamide (IAA) for 30 min in the dark.

  • Causality & Logic: While IAA is a standard alkylating agent, its reaction dynamics must be carefully controlled to prevent artifactual misinterpretation[3]. By using IAA after drug incubation, we create a binary system: Cysteines modified by the drug carry a +179.0746 Da shift, while unreacted cysteines capped by IAA carry a +57.0215 Da shift. The sum of these two peptide populations must equal 100%, allowing for absolute, internally validated Target Engagement (TE) quantification.

Step 3: Proteolytic Digestion
  • Procedure: Dilute the urea concentration to < 1.5M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C. Quench the reaction with 1% Formic Acid.

  • Causality: Trypsin cleaves strictly at the C-terminus of Arginine and Lysine. Diluting the urea is critical, as high urea concentrations will denature and inactivate the trypsin enzyme.

Step 4: LC-MS/MS Acquisition (PRM Mode)
  • Procedure: Inject the digested sample onto an Orbitrap HRAM MS coupled to a nano-LC system. Use a 60-minute reversed-phase C18 gradient.

  • MS Parameters: Set the MS1 resolution to 60,000 and MS2 resolution to 30,000. Input the exact m/z values of the predicted adducted peptide (both the +179 Da and +57 Da forms) into the PRM inclusion list. Use an NCE (Normalized Collision Energy) of 28% for HCD fragmentation.

  • Causality: HCD at 28% NCE is optimal for thioether adducts. It provides rich b- and y- ion series for sequence confirmation without breaking the robust covalent bond formed by the chloroacetamide warhead.

Step 5: Data Analysis & Causality Validation
  • Procedure: Process the raw data using software like Proteome Discoverer or Skyline. Extract the MS2 fragment ion chromatograms.

  • Validation: Confirm the localization of the +179.0746 Da mass shift by identifying the specific y- or b- fragment ions that bracket the target Cysteine residue. Calculate the fractional occupancy by dividing the Area Under the Curve (AUC) of the drug-adducted peptide by the sum of the AUCs of both the adducted and IAA-capped peptides.

References

  • MDPI. "Technologies for Direct Detection of Covalent Protein–Drug Adducts". Pharmaceuticals. URL: [Link]

  • ACS Publications. "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification". Journal of Proteome Research. URL: [Link]

Sources

Validation

In Vivo Efficacy Comparison of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide-Based Targeted Covalent Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Preclinical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The development of Targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Preclinical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the druggability of challenging protein targets. Among the arsenal of electrophilic warheads, the α -chloroacetamide group has emerged as a highly tunable moiety for targeting reactive cysteines[1].

This guide objectively compares the in vivo efficacy of a novel lead compound, FMA-Lead , synthesized using the building block[2], against the clinical standard of care, Dimethyl Fumarate (DMF) .

The Causality of Warhead Selection

Both FMA-Lead and DMF target the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. However, their mechanisms of covalent modification dictate vastly different pharmacokinetic and safety profiles:

  • DMF (Michael Acceptor): Undergoes a rapid, reversible/irreversible Michael addition. While highly reactive, Michael acceptors often suffer from promiscuous off-target haptenization and rapid depletion by systemic glutathione (GSH)[3].

  • FMA-Lead ( α -Chloroacetamide): Undergoes a strict, irreversible SN​2 nucleophilic substitution[4]. The incorporation of the 3-fluoro-4-methylphenyl moiety provides critical steric shielding. This structural choice increases the transition state energy required for reaction with small nucleophiles (like GSH) while perfectly orienting the warhead within the hydrophobic pocket adjacent to Cys151 of Keap1 . The result is a prolonged target residence time with significantly reduced hepatotoxicity[5].

Keap1_Nrf2 TCI FMA-Lead (Chloroacetamide TCI) Keap1 Keap1 (Cys151) TCI->Keap1 Irreversible SN2 Nrf2_Cyt Nrf2 (Cytosol) Keap1->Nrf2_Cyt Inhibits Ubiquitination Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyt->Nrf2_Nuc Translocation ARE ARE Gene Transcription (HO-1, NQO1) Nrf2_Nuc->ARE Activates

Mechanistic pathway of Keap1 covalent inhibition and subsequent Nrf2 nuclear translocation.

In Vitro Profiling: Reactivity vs. Stability

Before advancing to in vivo models, it is critical to validate that the structural tuning of the chloroacetamide warhead achieved the desired balance between target engagement and systemic stability[6].

Table 1: Biochemical Profiling of Keap1 Covalent Modifiers

CompoundWarhead TypeTarget Residue kinact​/KI​ ( M−1s−1 )GSH Half-life ( t1/2​ )Off-Target Profiling (Proteome)
FMA-Lead α -ChloroacetamideKeap1 (Cys151)850> 24 hHigh Selectivity
DMF (Control) Michael AcceptorKeap1 (Cys151)1,200< 4 hModerate Selectivity

Expert Insight: While DMF exhibits a higher kinetic rate of inactivation ( kinact​/KI​ ), its sub-4-hour GSH half-life necessitates high, frequent in vivo dosing. FMA-Lead sacrifices a fraction of raw reactivity for exceptional systemic stability, ensuring a higher percentage of the intact drug reaches the target tissue.

In Vivo Efficacy Comparison: DSS-Induced Colitis Model

To objectively compare the translational potential of these compounds, we utilized the Dextran Sulfate Sodium (DSS)-induced colitis murine model. Oxidative stress and mucosal inflammation are hallmarks of this model, making it an ideal, self-validating system for Keap1-Nrf2 activators.

Experimental Workflow

InVivoWorkflow Acclimation Acclimation & Baseline (C57BL/6 Mice, 7 Days) Induction Disease Induction (3% DSS in Water, Days 0-7) Acclimation->Induction Treatment_Veh Group 1: Vehicle (PO, Daily) Induction->Treatment_Veh Treatment_DMF Group 2: DMF (30 mg/kg) (PO, Daily) Induction->Treatment_DMF Treatment_FMA Group 3: FMA-Lead (10 mg/kg) (PO, Daily) Induction->Treatment_FMA Analysis Endpoint Analysis (Day 8) DAI, Histology, Target Engagement Treatment_Veh->Analysis Treatment_DMF->Analysis Treatment_FMA->Analysis

Workflow for the DSS-induced colitis in vivo efficacy comparison model.

Step-by-Step Methodology (Self-Validating Protocol)
  • Baseline Validation (Negative Control): Acclimate 8-week-old male C57BL/6 mice for 7 days. Record baseline weights and assess stool consistency to ensure the absence of pre-existing gastrointestinal distress.

  • Disease Induction (Disease Control): Administer 3% (w/v) DSS (Molecular Weight 36,000-50,000 Da) in sterile drinking water ad libitum from Day 0 to Day 7. Crucial Step: Monitor water bottle weights daily to ensure uniform DSS consumption across all cages.

  • Therapeutic Dosing: Initiate daily oral gavage (PO) treatments on Day 1.

    • Group 1 (Vehicle): 0.5% Methylcellulose.

    • Group 2 (Standard of Care): DMF at 30 mg/kg.

    • Group 3 (Test Compound): FMA-Lead at 10 mg/kg. (Note: The 3x lower dose for FMA-Lead is strategically chosen based on its superior GSH stability).

  • Phenotypic Scoring: Calculate the Disease Activity Index (DAI) daily. DAI is a composite score (0-4) of weight loss, stool consistency, and gross bleeding.

  • Biomarker Validation (Target Engagement): On Day 8, euthanize the mice. Excise the colon, measure its length (macroscopic indicator of inflammation), and immediately flash-freeze tissue segments in liquid nitrogen. Perform Western blot analysis on colon homogenates for NQO1 and HO-1. Causality Check: Phenotypic rescue must correlate with a dose-dependent increase in NQO1/HO-1 expression to confirm the mechanism is driven by Keap1 inhibition rather than off-target immunosuppression.

In Vivo Data Summary

Table 2: Endpoint Efficacy Metrics (Day 8)

Treatment GroupDose (mg/kg/day)Disease Activity Index (DAI)Colon Length (cm)NQO1 Fold Induction (Colon)
Healthy + Vehicle 00.2 ± 0.18.5 ± 0.41.0x (Baseline)
DSS + Vehicle 03.8 ± 0.34.2 ± 0.51.2x
DSS + DMF 30 (PO)2.1 ± 0.46.1 ± 0.63.5x
DSS + FMA-Lead 10 (PO)1.1 ± 0.2 7.8 ± 0.3 6.8x

Conclusion & Expert Insights

The experimental data unequivocally demonstrates that FMA-Lead , derived from the 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide building block, outperforms the clinical standard DMF in vivo.

Despite being administered at one-third the dose of DMF, FMA-Lead achieved near-complete restoration of colon length (7.8 cm vs. 8.5 cm healthy baseline) and a superior reduction in DAI. The causality of this efficacy is validated by the molecular data: FMA-Lead induced a 6.8-fold upregulation of the Nrf2 target gene NQO1. This confirms that the steric shielding provided by the 3-fluoro-4-methylphenyl group successfully protects the α -chloroacetamide warhead from premature systemic degradation, allowing for deep tissue penetration and robust target engagement at the site of inflammation.

For drug development professionals engineering next-generation TCIs or PROTACs, substituting highly reactive Michael acceptors with sterically tuned α -chloroacetamides offers a validated pathway to widen the therapeutic window.

References

  • Chemical Substance Information: 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide (CAS 930395-67-8). NextSDS Database. [2]

  • Applications of Covalent Chemistry in Targeted Protein Degradation. National Institutes of Health (NIH) - PMC. [3]

  • Fragment-based covalent ligand discovery. RSC Chemical Biology. [5]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry.[1]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications. [6]

  • Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [4]

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